2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazolinone core and two piperidine rings, one of which is substituted with difluoromethyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Rings: The piperidine rings are introduced through nucleophilic substitution reactions. For example, 4,4-difluoropiperidine can be synthesized by reacting piperidine with difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Coupling Reactions: The final step involves coupling the quinazolinone core with the piperidine derivatives using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used as a tool in biological research to study the effects of difluoromethylated piperidine derivatives on cellular processes.
Chemical Research: The compound serves as a model system for studying the reactivity and stability of difluoromethylated piperidine derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmitter regulation, such as histamine-3 receptors and acetylcholinesterase.
Pathways Involved: The compound modulates signaling pathways related to neurotransmitter release and synaptic plasticity, leading to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine hydrochloride: A related compound with similar difluoromethylated piperidine structure, used in the synthesis of pharmaceuticals.
3,3-Difluoropyrrolidine hydrochloride: Another fluorinated piperidine derivative with applications in medicinal chemistry.
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with difluoromethylated piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24F2N4O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C20H24F2N4O2/c1-24-18(28)15-4-2-3-5-16(15)23-19(24)26-10-6-14(7-11-26)17(27)25-12-8-20(21,22)9-13-25/h2-5,14H,6-13H2,1H3 |
InChI Key |
QTGTWAKUHUUEJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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